BChE Selectivity vs. Rivastigmine
Z164597606 demonstrates a distinct inhibitory profile for butyrylcholinesterase (BChE) when compared to rivastigmine, a clinically used dual cholinesterase inhibitor. Z164597606 is a selective BChE inhibitor, with an IC50 of 1.7 μM for human BChE (hBChE) and minimal inhibition of AChE (≤30% at 10 μM) . In contrast, rivastigmine is a non-selective, pseudo-irreversible inhibitor of both AChE and BChE, with reported BChE IC50 values of approximately 0.037 μM [1]. While rivastigmine is more potent against BChE, its dual action leads to a different pharmacological profile. For researchers specifically investigating the downstream effects of selective BChE modulation without confounding AChE inhibition, Z164597606 provides a more appropriate tool for target deconvolution .
| Evidence Dimension | Selectivity and Potency |
|---|---|
| Target Compound Data | hBChE IC50 = 1.7 μM; ≤30% inhibition of AChE at 10 μM |
| Comparator Or Baseline | Rivastigmine: hBChE IC50 = 0.037 μM; AChE IC50 = 4.15 μM (dual inhibitor) |
| Quantified Difference | Z164597606 is a selective BChE inhibitor; Rivastigmine is a more potent but non-selective dual inhibitor. |
| Conditions | In vitro enzyme inhibition assays (Ellman's method) using human recombinant enzymes. |
Why This Matters
This distinct selectivity profile dictates that Z164597606 is the more suitable choice for experiments designed to isolate and study BChE-specific biology.
- [1] MedChemExpress. (n.d.). Rivastigmine (ENA 713 free base). Retrieved April 16, 2026. View Source
